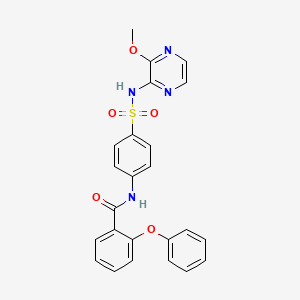

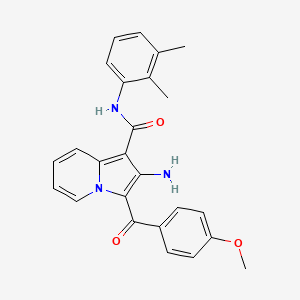

![molecular formula C24H21N7O3 B2481911 1-(1-Benzofuran-2-carbonyl)-4-[3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin CAS No. 920416-19-9](/img/structure/B2481911.png)

1-(1-Benzofuran-2-carbonyl)-4-[3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-benzofuran-2-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a useful research compound. Its molecular formula is C24H21N7O3 and its molecular weight is 455.478. The purity is usually 95%.

BenchChem offers high-quality 1-(1-benzofuran-2-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-benzofuran-2-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Benzofuranverbindungen weisen starke Antitumorwirkungen auf. Forscher haben herausgefunden, dass bestimmte substituierte Benzofurane in verschiedenen Krebszelllinien signifikante wachstumshemmende Wirkungen zeigen. Beispielsweise zeigte Verbindung 36 (siehe Abb. 8 in ) bemerkenswerte Hemmraten in Leukämie-, nicht-kleinzelligem Lungenkrebs-, Kolonkrebs-, ZNS-Krebs-, Melanom- und Eierstockkrebszellen. Diese Ergebnisse unterstreichen das Potenzial von Benzofuranderivaten als vielversprechende Kandidaten für die Krebstherapie.

Antibakterielle Eigenschaften

Benzofuranderivate haben eine antibakterielle Aktivität gegen verschiedene Krankheitserreger gezeigt. Substituenten an der 5- oder 6-Position des Benzofuran-Kerns tragen zu ihrer Wirksamkeit bei. Forscher erforschen diese Verbindungen als potenzielle antimikrobielle Mittel zur Bekämpfung von Antibiotika-resistenten Mikroben .

Antioxidative und antivirale Aktivitäten

Viele Benzofuranverbindungen besitzen antioxidative und antivirale Eigenschaften. Diese bioaktiven Eigenschaften machen sie für die Medikamentenentwicklung attraktiv. Beispielsweise zeigt eine kürzlich entdeckte makrocyclische Benzofuranverbindung eine Anti-Hepatitis-C-Virus-Aktivität und verspricht ein therapeutisches Medikament für die Hepatitis-C-Erkrankung. Darüber hinaus wurden neuartige Gerüstverbindungen, die von Benzothiophen und Benzofuran abgeleitet sind, als potenzielle Antitumormittel untersucht .

Natürliche Produktquellen

Benzofuranverbindungen sind in der Natur allgegenwärtig. Sie sind weit verbreitet in höheren Pflanzen wie Asteraceae, Rutaceae, Liliaceae und Cyperaceae. Naturprodukte, die Benzofuranringe enthalten, dienen als wesentliche Quellen für die Medikamentenentwicklung und klinische Medikamentenkandidaten .

Chemische Synthese

Kürzlich erzielte Fortschritte in synthetischen Methoden haben die Konstruktion komplexer Benzofuranderivate ermöglicht. Beispielsweise ermöglichen einzigartige Radikal-Cyclisierungs-Kaskaden die Synthese schwer herzustellender polycyclischer Benzofuranverbindungen. Protonen-Quantentunneling wurde ebenfalls eingesetzt, um Benzofuranringe mit hoher Ausbeute und weniger Nebenreaktionen zu erzeugen .

Zusammenfassend lässt sich sagen, dass Benzofuranverbindungen eine reiche Landschaft für die wissenschaftliche Erforschung bieten, die Antitumor-, antibakterielle, antioxidative und antivirale Aktivitäten umfasst. Ihre natürlichen Quellen und ihr vielfältiges pharmakologisches Potenzial machen sie zu interessanten Themen für weitere Forschung und Medikamentenentwicklung . 🌟

Eigenschaften

IUPAC Name |

1-benzofuran-2-yl-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N7O3/c1-33-18-7-4-6-17(14-18)31-23-21(27-28-31)22(25-15-26-23)29-9-11-30(12-10-29)24(32)20-13-16-5-2-3-8-19(16)34-20/h2-8,13-15H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNVQVCTRHEIBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6O5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2481829.png)

![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2481834.png)

![12-(4-Chlorobenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2481836.png)

![1-[(1-Methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride](/img/structure/B2481844.png)

![N-{3-methyl-4-[(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2481845.png)

![2-[3-(1,2-oxazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2481847.png)

![N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide](/img/structure/B2481849.png)

![butyl 4-[5-[(E)-3-[[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]amino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2481851.png)